molecular formula C5H7F2N B3244679 1,1-Difluoro-5-azaspiro[2.3]hexane CAS No. 1631027-12-7

1,1-Difluoro-5-azaspiro[2.3]hexane

Cat. No.: B3244679
CAS No.: 1631027-12-7
M. Wt: 119.11
InChI Key: GOZDGVBSWAOCMB-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.3]hexane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

The synthesis of 1,1-Difluoro-5-azaspiro[2.3]hexane typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclopropane derivative with an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired spirocyclic structure .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

1,1-Difluoro-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

1,1-Difluoro-5-azaspiro[2.3]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,1-Difluoro-5-azaspiro[2.3]hexane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

1,1-Difluoro-5-azaspiro[2.3]hexane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)1-4(5)2-8-3-4/h8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZDGVBSWAOCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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